molecular formula C6H7ClN2O B2420186 1-ethyl-1H-pyrazole-4-carbonyl chloride CAS No. 905307-18-8

1-ethyl-1H-pyrazole-4-carbonyl chloride

Cat. No. B2420186
CAS RN: 905307-18-8
M. Wt: 158.59
InChI Key: KQEWJSXRBCNGPX-UHFFFAOYSA-N
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Description

1-Ethyl-1H-pyrazole-4-carbonyl chloride is a chemical compound with the CAS Number: 905307-18-8 and Linear Formula: C6H7ClN2O . It has a molecular weight of 158.59 .


Molecular Structure Analysis

The InChI Code for 1-ethyl-1H-pyrazole-4-carbonyl chloride is 1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3 . This indicates that the molecule consists of 6 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis and Crystal Structure : Zhang, Zhang, and Guo (2009) synthesized a compound using 1-ethyl-1H-pyrazole-4-carbonyl chloride, examining its crystal structure and intermolecular interactions (Zhang, Zhang, & Guo, 2009).

  • Molecular Conformation Analysis : In a related study, Zhang, Zhang, and Liu (2007) explored the molecular conformation of a similar compound, highlighting the orientations of pyrazole and benzene rings (Zhang, Zhang, & Liu, 2007).

Catalysis and Reaction Efficiency

  • Ruthenium-Catalyzed Reactions : Asaumi et al. (2003) investigated the ruthenium-catalyzed carbonylation of 1-arylpyrazoles, with a focus on the pyrazole ring’s directing role in C-H bond cleavage (Asaumi et al., 2003).

  • Facile Synthesis of Heterocycles : Ghaedi et al. (2015) achieved efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation involving pyrazole-5-amine derivatives and activated carbonyl groups, indicating broad applications in creating new heterocycles (Ghaedi et al., 2015).

  • Experimental and Theoretical Spectroscopic Studies : Koca et al. (2014) synthesized and characterized a compound involving 1H-pyrazole-4-carbonyl chloride, providing insights into its vibrational spectra and molecular orbital energies (Koca et al., 2014).

Novel Compound Synthesis

  • Heterocyclic Analogues of Xanthone : Datterl et al. (2010) described the synthesis of heterocyclic analogues, utilizing 1H-pyrazole-4-carbonyl chloride in the process, and provided detailed NMR spectroscopic investigations (Datterl et al., 2010).

  • Pyrazole Acyl Thiourea Derivatives : Wu et al. (2012) synthesized novel pyrazole acyl thiourea derivatives, demonstrating the versatility of 1H-pyrazole-4-carbonyl chloride in synthesizing compounds with potential bioactivities (Wu et al., 2012).

Synthesis Methodologies

  • Ethyl 1,4,5-Triaryl-1H-pyrazole-3-carboxylates Synthesis : Zhai et al. (2013) developed a one-pot approach for synthesizing ethyl 1,4,5-triaryl-1H-pyrazole-3-carboxylates, which can be a blueprint for similar syntheses involving 1H-pyrazole derivatives (Zhai et al., 2013).

  • Functionalization Reactions of Pyrazole Derivatives : Yıldırım et al. (2005) studied the functionalization reactions of 4-Benzoyl-1,5-Diphenyl-1H-Pyrazole-3-Carboxylic Acid and Acid Chloride, offering insights into the reactivity of similar pyrazole compounds (Yıldırım, Kandemirli, & Demir, 2005).

  • Synthesis of 3-Methyl-1H-pyrazole-4-carboxylic Acid : Xiao-qiang (2007) described a process for synthesizing 3-Methyl-1H-pyrazole-4-carboxylic Acid, showcasing another practical application of pyrazole compounds in industrial production (Xiao-qiang, 2007).

properties

IUPAC Name

1-ethylpyrazole-4-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O/c1-2-9-4-5(3-8-9)6(7)10/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQEWJSXRBCNGPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-1H-pyrazole-4-carbonyl chloride

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